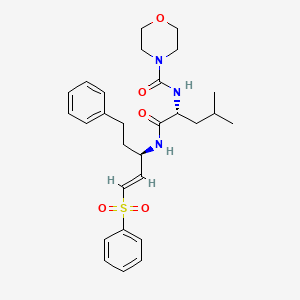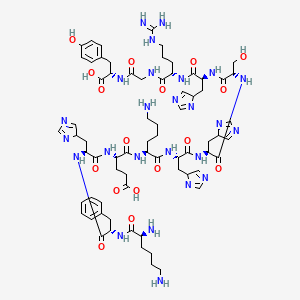
Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine” is a peptide with the molecular formula C70H99N25O17 . It is also known as Histatin 8 and is found in human parotid saliva .
Synthesis Analysis
The synthesis of this peptide involves the use of aminoacyl-tRNA synthetases (ARSs), which are essential enzymes for protein synthesis . ARSs ligate amino acids to their corresponding tRNAs in protein synthesis . For example, KRS designates the lysyl-tRNA synthetase and KARS is the gene encoding it .Chemical Reactions Analysis
The chemical reactions involving this peptide are likely to be mediated by ARSs . These enzymes have evolutionarily conserved enzymatic mechanisms and can generate effective anti-infective agents based on the structural differences in the catalytic clefts of ARSs from pathogens and humans .科学的研究の応用
Synthesis and Properties of Corticotropin Peptides
Studies on corticotropin peptides, such as those by Inouye, Watanabe, Namba, and Otsuka (1970), have explored the synthesis and biological properties of peptides related to the amino-terminal sequence of corticotropin. These peptides, including modifications of the amino-terminal residue, exhibit specific biological activities and provide insights into the structure-activity relationships of hormone peptides. For example, the synthesis of octadecapeptide amides with variations at the amino-terminal end showed differences in adrenal-stimulating properties, highlighting the importance of specific amino acid residues in biological activity (Inouye et al., 1970).
Role of Specific Amino Acids in Enzymatic Catalysis
Research on site-specific mutagenesis, such as the work by Chen, Jiang, Lin, Lee, Baker, and Chang (1993), has provided evidence for the involvement of specific amino acids like tyrosine and lysine in the catalysis by enzymes like Drosophila alcohol dehydrogenase. These studies demonstrate how changing certain amino acids can affect the enzyme's catalytic activity and substrate specificity, offering insights into enzyme mechanism and design (Chen et al., 1993).
Amino Acid Interactions in Proteins
The interactions between amino acids and aromatic groups within proteins have been studied to understand the structural and functional aspects of protein interactions. Research by Burley and Petsko (1986) on amino-aromatic interactions in proteins elucidates how side-chain amino groups of lysine, arginine, asparagine, glutamine, and histidine preferentially locate near aromatic side chains, influencing protein structure and function (Burley & Petsko, 1986).
Protein Digestion and Amino Acid Absorption
The digestion and absorption of proteins, involving sequences of amino acids linked by peptide bonds, are crucial for nutritional science. Gray and Cooper (1971) discuss the essential and non-essential amino acids, highlighting the importance of dietary intake for those that the body cannot synthesize. This research provides a foundational understanding of nutritional requirements and metabolic pathways related to amino acids (Gray & Cooper, 1971).
将来の方向性
The future directions in the research of this peptide could involve exploring its potential as a therapeutic target. Recent advances have unveiled unexpected disease-associated mutations and altered expression in human ARSs, revealing hidden biological functions beyond their catalytic roles in protein synthesis . These studies have brought to light their potential as a rich and unexplored source for new therapeutic targets and agents .
特性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVLPSBDYOVCST-ZUDWGGBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H99N25O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1562.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine | |
CAS RN |
127637-03-0 |
Source


|
| Record name | Histatin 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

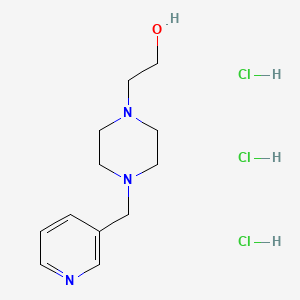
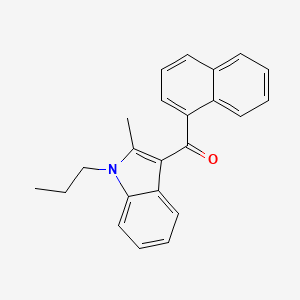
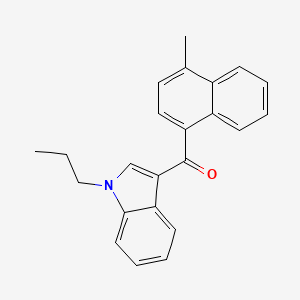
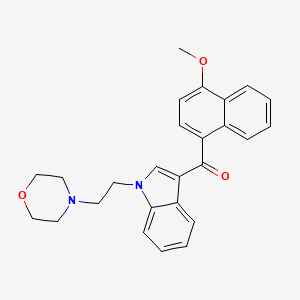
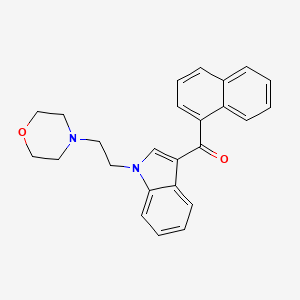

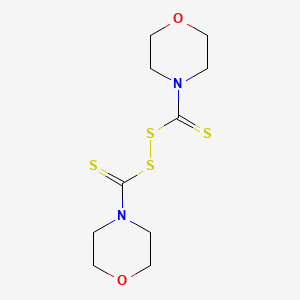
![Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-](/img/structure/B1673191.png)
![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)
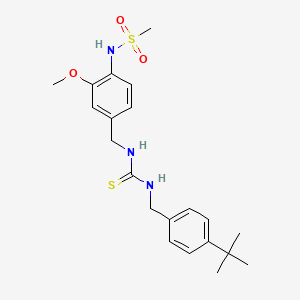
![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)
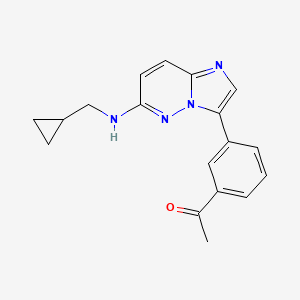
![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)
